

(S)-(+)-1-Aminoindan (CAS: 61341-86-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-1-Aminoindan

Cat. No.: B131946

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Aminoindan, a chiral cyclic amine, is a pivotal building block in modern asymmetric synthesis. Its rigid structure and versatile reactivity make it an invaluable intermediate, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of **(S)-(+)-1-Aminoindan**, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and its significant applications in drug development. The document is tailored for researchers, scientists, and professionals in the field of drug discovery and development, offering a practical resource for leveraging this chiral synthon in their work.

Introduction

(S)-(+)-1-Aminoindan, with the CAS number 61341-86-4, is the (S)-enantiomer of 1-aminoindan.[1] As a chiral molecule, it serves as a crucial starting material and intermediate for the synthesis of a variety of enantiomerically pure compounds. Its structural analogue, (R)-(-)-1-Aminoindan, is a well-known active metabolite of the anti-Parkinson's drug Rasagiline.[2] While the (R)-enantiomer has been studied for its neuroprotective and catecholamine-modulating effects, the (S)-enantiomer is primarily utilized for its role as a chiral auxiliary and a key component in the synthesis of complex molecules.[2][3] This guide will focus on the technical aspects of **(S)-(+)-1-Aminoindan**, providing practical information for its use in a laboratory and industrial setting.

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-(+)-1-Aminoindan** is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |
|---------------------------------------|----------------------------------|-----------|
| CAS Number | 61341-86-4 | [1] |
| Molecular Formula | C ₉ H ₁₁ N | [4] |
| Molecular Weight | 133.19 g/mol | [4] |
| Appearance | Clear yellow liquid | [4] |
| Boiling Point | 96-97 °C at 8 mmHg | [1] |
| Density | 1.038 g/mL at 25 °C | [1] |
| Refractive Index (n _{20/D}) | 1.562 | [4] |
| Melting Point | 15 °C | [4] |
| Flash Point | 94.4 °C | [4] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure **(S)-(+)-1-Aminoindan** can be achieved through two primary strategies: asymmetric synthesis from a prochiral starting material or resolution of a racemic mixture of 1-aminoindan.

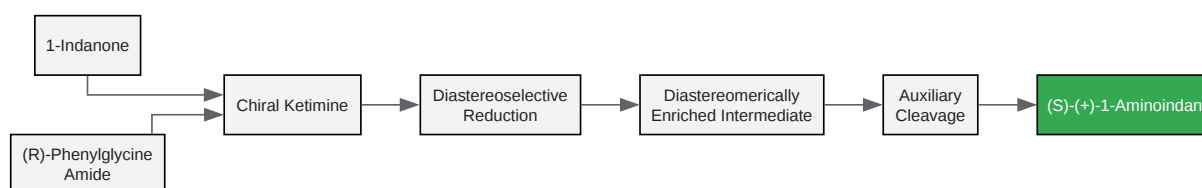
Asymmetric Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary

A practical method for the asymmetric synthesis of (S)-1-aminoindan involves the diastereoselective reduction of a ketimine formed from 1-indanone and the chiral auxiliary (R)-phenylglycine amide. This approach can yield (S)-1-aminoindan with a high enantiomeric excess.[5][6]

Experimental Protocol:

- Formation of the Chiral Iminonitrile: In a suitable reaction vessel, (R)-phenylglycine amide hydrochloride salt and an equimolar amount of 3,4-dimethoxyphenylacetone are dissolved in a methanol/water (6/1 v/v) mixture.
- A 30% aqueous solution of sodium cyanide is added, and the mixture is stirred at room temperature for 96 hours. The resulting diastereomerically pure aminonitrile precipitates and is isolated by filtration.^[7]
- Reductive Cyclization and Auxiliary Removal: The isolated aminonitrile is then subjected to a series of reactions including reduction and intramolecular cyclization to form the indane ring system, followed by cleavage of the chiral auxiliary to yield (S)-1-aminoindan.

Note: This protocol is a generalized representation. For specific reaction conditions, catalyst loading, and work-up procedures, consulting the primary literature is recommended.^{[5][6]}



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Asymmetric synthesis of **(S)-(+)-1-Aminoindan**.

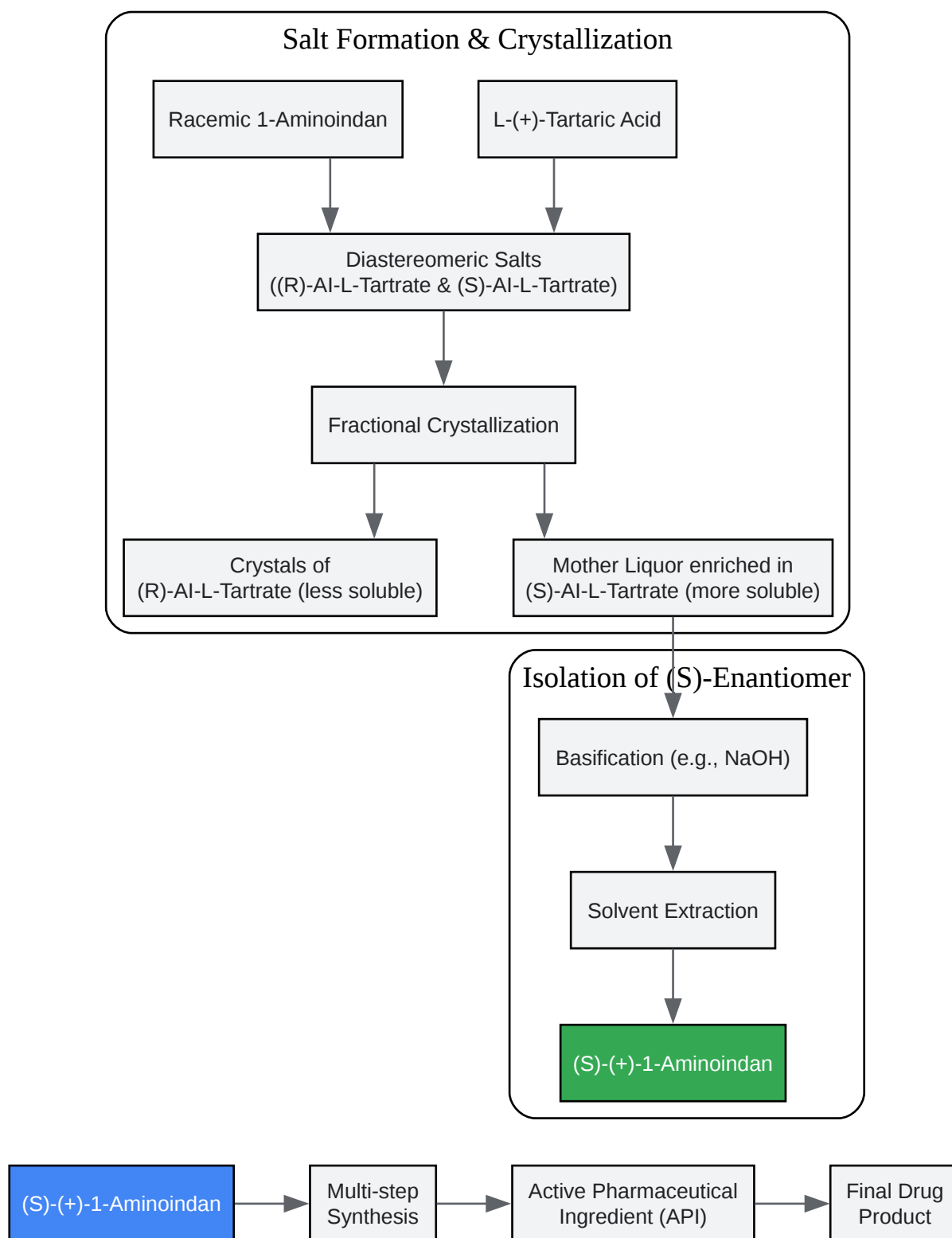
Resolution of Racemic 1-Aminoindan

Resolution of racemic 1-aminoindan is a common and effective method for obtaining both enantiomers. This can be achieved through classical chemical resolution using a chiral resolving agent or through enzymatic kinetic resolution.

The reaction of a racemic mixture of 1-aminoindan with an optically pure chiral acid, such as L-(+)-tartaric acid, forms a pair of diastereomeric salts with different solubilities. This difference allows for their separation by fractional crystallization.^{[8][9]}

Experimental Protocol:

- **Salt Formation:** A solution of racemic 1-aminoindan in methanol is treated with an equimolar amount of L-(+)-tartaric acid dissolved in methanol. The mixture is heated to ensure complete dissolution.
- **Fractional Crystallization:** The solution is allowed to cool slowly to room temperature. The less soluble diastereomeric salt, the (R)-1-aminoindan-L-tartrate, will preferentially crystallize out of the solution. The crystals are collected by filtration.
- **Isolation of (S)-1-Aminoindan:** The mother liquor, now enriched in the (S)-1-aminoindan-L-tartrate salt, is concentrated. The residue is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-1-aminoindan.
- **Extraction and Purification:** The free amine is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated to yield **(S)-(+)-1-Aminoindan**.^[10] Further purification can be achieved by distillation.



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